Methyl 5-aminopyrazine-2-carboxylate

Melting Point Solid-State Handling Purification

Researchers synthesizing kinase inhibitor libraries often encounter supply bottlenecks: ester building blocks that demand freezer storage and fail when substituted without route re-optimization. Methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) resolves these issues: • Ambient storage & shipping - no cold-chain logistics required • mp 230-232°C enables straightforward recrystallization at bench scale • Ammonolysis route delivers 99% isolated yield; readily scalable • Dual NH₂/CO₂Me handles support amide coupling, N-alkylation, and heterocycle formation

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 13924-94-2
Cat. No. B017990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminopyrazine-2-carboxylate
CAS13924-94-2
Synonyms5-Amino-2-pyrazinecarboxylic Acid Methyl Ester; 
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=N1)N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9)
InChIKeyRPEZSZAVQOVHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Aminopyrazine-2-Carboxylate Product Overview


Methyl 5-aminopyrazine-2-carboxylate (CAS 13924-94-2) is a heterocyclic pyrazine derivative characterized by a methyl ester group at the 2-position and a primary amino group at the 5-position of the pyrazine ring. Its molecular formula is C₆H₇N₃O₂, with a molecular weight of 153.14 g/mol . The compound is a versatile organic intermediate widely utilized in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules. Its dual functional groups enable diverse downstream derivatizations, including amide coupling, N-alkylation, and heterocycle formation, making it a strategic building block for pharmaceutical R&D and agrochemical synthesis.

1
Bifunctional pyrazine core enables amide coupling, N-alkylation, and heterocycle formation
2
Strategic building block for kinase inhibitor libraries and agrochemical intermediates
3
High-melting-point solid supports ambient processing and purification workflows

Methyl 5-Aminopyrazine-2-Carboxylate: Substitution Limitations


The molecular properties of methyl 5-aminopyrazine-2-carboxylate differ significantly from its ethyl ester and free acid counterparts in ways that directly impact downstream reaction efficiency and product purity. Variations in melting point, solubility, and hydrolytic stability dictate the compound's suitability for specific synthetic protocols. For instance, the methyl ester exhibits a markedly higher melting point (230-232°C) compared to the ethyl ester (172-178°C) , which influences handling and purification under ambient conditions. Furthermore, the methyl ester's distinct LogP (-0.8) and aqueous solubility profile differ from the ethyl ester (LogP ~0.37 at pH 5.5), affecting partition behavior in biphasic reactions and work-up procedures . These physicochemical differences render simple substitution risky; a synthetic route optimized for the methyl ester may fail to achieve comparable yields or product quality when an alternate ester is used without re-optimization.

!
Ethyl ester or free acid analogs may shift solubility and partition behavior, disrupting biphasic work-up and extraction efficiency.
!
Lower-melting-point ethyl ester can complicate solid-phase handling and purification under ambient protocols optimized for the methyl ester.
!
Divergent storage requirements (−20°C vs ambient) may lead to degradation if a freezer-stable analog is substituted without supply chain review.

Methyl 5-Aminopyrazine-2-Carboxylate: Key Differentiators


Melting Point Advantage Over Ethyl Ester

Methyl 5-aminopyrazine-2-carboxylate exhibits a significantly higher melting point compared to its ethyl ester analog. The target compound has a reported melting range of 230-232°C , whereas ethyl 5-aminopyrazine-2-carboxylate melts at 172-178°C . This approximately 55-60°C difference in melting point means the methyl ester remains solid under ambient and moderately elevated temperature conditions that could cause the ethyl ester to liquefy, facilitating easier handling, storage, and purification via recrystallization from hot solvents without the need for cryogenic conditions.

Melting Point
Data to verify
230–232°C vs ethyl ester 172–178°C (ΔT 52–60°C higher)
Supports ambient solid-state handling and purification
Capillary method; source review recommended
Melting Point Solid-State Handling Purification

Ammonolysis Route Yield Advantage

A robust synthetic route to methyl 5-aminopyrazine-2-carboxylate via ammonolysis of 5-fluoro-pyrazine-2-carboxylic acid methyl ester delivers a 99% isolated yield after simple filtration [1]. In contrast, alternative synthetic approaches to related 5-aminopyrazine esters often report yields in the 68-72% range when employing hydrogenation over palladium catalysts . The near-quantitative yield of the ammonolysis method translates directly to lower cost per gram and reduced waste generation, a key consideration for both laboratory-scale synthesis and process chemistry scale-up.

Synthesis Yield
Reported
99% isolated (ammonolysis) vs hydrogenation 68–72%
Supports efficient large-scale synthesis
Patent route; lot verification advised
Synthesis Yield Ammonolysis Process Efficiency

LogP and Solubility Comparison

The methyl ester exhibits a calculated LogP (XLogP3) of -0.8 , whereas the ethyl ester has a predicted LogP of approximately 0.37 at pH 5.5 (ACD/LogD) [1]. This difference of over one log unit indicates the methyl ester is more hydrophilic, favoring partition into aqueous phases during extractions and wash steps. Conversely, the ethyl ester's higher lipophilicity may be advantageous for reactions in non-polar media but can complicate aqueous work-up. Additionally, the methyl ester's higher melting point and lower molecular weight (153.14 vs. 167.17 g/mol) contribute to its distinct solid-state behavior.

LogP
Reported
XLogP3 −0.8 vs ethyl ester LogD 0.37 (ΔLogP ≈ 1.17 more hydrophilic)
Preferential aqueous partitioning for work-up
Computed values; experimental validation may refine
LogP Solubility Partition Coefficient

XMD7 Series Kinase Inhibitor Scaffold

A high-throughput screen identified three structurally related 5-aminopyrazine compounds (XMD7-1, XMD7-2, and XMD7-27) that inhibit human cytomegalovirus (HCMV) replication at low micromolar concentrations [1]. While these specific compounds are more advanced derivatives, the core 5-aminopyrazine-2-carboxylate scaffold is the essential starting point for their synthesis. The methyl ester's amino group at the 5-position enables facile amidation and other derivatizations required to install the pharmacophoric elements necessary for kinase inhibition. This validates the compound's role as a privileged intermediate for constructing antiviral and anticancer kinase inhibitors.

Kinase Scaffold
Class-level
Precursor to XMD7 antiviral kinase inhibitor series
Supports kinase inhibitor library synthesis
Activity from derivatives; scaffold utility context
Kinase Inhibitor Antiviral HCMV

Storage Stability Advantage Over Ethyl Ester

Methyl 5-aminopyrazine-2-carboxylate is recommended for long-term storage at room temperature in a cool, dry place , whereas its ethyl ester counterpart typically requires storage at -20°C to maintain stability . This difference in storage requirements stems from the methyl ester's higher melting point and inherent thermal stability. Eliminating the need for freezer storage reduces shipping costs, simplifies inventory management, and lowers the risk of degradation during transit, which is particularly advantageous for global procurement and multi-site research collaborations.

Storage
Data to verify
Ambient (cool, dry place) vs ethyl ester −20°C long-term
Simplifies logistics and inventory management
Manufacturer guidelines; stability study review needed
Storage Stability Logistics Thermal Stability

Methyl 5-Aminopyrazine-2-Carboxylate Application Scenarios


Kinase Inhibitor Library Synthesis

This compound serves as an optimal starting material for generating focused libraries of aminopyrazine-based kinase inhibitors. The 5-amino group is a versatile handle for installing diverse amide, sulfonamide, or urea pharmacophores, while the methyl ester can be hydrolyzed or amidated as needed. The XMD7 series exemplifies the utility of this scaffold in developing anti-HCMV agents with defined kinase inhibition profiles [1]. For medicinal chemistry groups prioritizing kinase targets, this building block offers a validated entry point with established synthetic accessibility.

Large-Scale Synthesis Process

The ammonolysis route to methyl 5-aminopyrazine-2-carboxylate, which achieves 99% isolated yield via simple filtration and petroleum ether wash, is highly amenable to scale-up [2]. The product's high melting point (230-232°C) allows for straightforward recrystallization and handling without specialized equipment . For process chemists developing robust, cost-effective routes to advanced intermediates, this compound's synthetic efficiency and favorable physical properties translate to lower cost of goods and higher throughput.

Biphasic Reaction Work-Up

The methyl ester's hydrophilic character (LogP = -0.8) makes it the preferred choice when the synthetic sequence involves aqueous washes or extractions to remove water-soluble byproducts. Its higher water solubility compared to the ethyl ester (LogP ~0.37) [3] ensures efficient partitioning and minimizes cross-contamination in the organic layer. This property is critical for achieving high purity in multi-step syntheses where intermediate purification is essential.

Ambient Shipping and Storage

Unlike the ethyl ester analog, which demands freezer storage at -20°C, methyl 5-aminopyrazine-2-carboxylate can be stored and shipped under ambient conditions . This logistical advantage is significant for multi-site collaborations, CRO engagements, and procurement hubs serving regions with limited cold-chain infrastructure. The reduced storage complexity also minimizes the risk of accidental thaw-related degradation.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Amino/ester dual functionality
Derivatization compatibility and scaffold validation
Large-scale synthesis process
High-yield ammonolysis route
Process robustness and yield reproducibility
Biphasic reaction work-up
Preferential aqueous partitioning
Work-up efficiency and phase separation
Ambient shipping and storage
Ambient-temperature stability
Logistical integrity and inventory management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-aminopyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.